molecular formula C26H22FN3O5 B2450014 N-(苯并[d][1,3]二氧杂环-5-基甲基)-3-(1-(2-氟苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丙酰胺 CAS No. 1251543-58-4

N-(苯并[d][1,3]二氧杂环-5-基甲基)-3-(1-(2-氟苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丙酰胺

货号 B2450014
CAS 编号: 1251543-58-4
分子量: 475.476
InChI 键: VZOWNPACKAVEBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 精神和抗菌活性:合成具有相似结构特征的衍生物已表现出显着的镇静作用、较高的抗炎活性、针对肿瘤细胞系的的选择性细胞毒性作用和抗菌作用。这些发现表明了各种治疗应用的潜力 (Zablotskaya 等人,2013)

  2. 合成工艺和表征:该化合物已被合成和表征,揭示了其结构和物理化学性质。这对于理解其在生物系统中的相互作用至关重要 (Manolov 等人,2021)

  3. 在神经退行性疾病治疗中的潜力:该化合物的衍生物已被研究其在治疗神经退行性疾病中的潜力。它们表现出诸如乙酰胆碱酯酶抑制和抗氧化活性等特性,这些特性与阿尔茨海默病等疾病有关 (Makhaeva 等人,2017)

  4. 抗癌应用:某些衍生物已显示出针对癌细胞系的良好细胞毒性,并具有作为 DNA 插层剂的潜力,表明它们在癌症治疗中的潜在用途 (Soda 等人,2022)

  5. 抗惊厥活性:研究还重点关注衍生物的潜在抗惊厥特性,表明在癫痫和相关疾病的治疗中可能的应用 (El Kayal 等人,2019)

  6. 抗结核药:该化合物的衍生物已被评估其作为结核病药物发现的先导候选物的潜力,在抑制结核分枝杆菌生长方面显示出前景 (Odingo 等人,2014)

  7. 除草剂活性:一些衍生物已被研究其除草剂活性,表明在农业应用中的潜在用途 (Huang 等人,2005)

  8. 抗肿瘤活性与分子对接:已经设计并评估了新型衍生物的体外抗肿瘤活性,其中一些显示出对各种癌细胞系的显着活性 (Al-Suwaidan 等人,2016)

  9. 杀虫活性:一些衍生物已被合成并评估其杀虫活性,显示出对各种昆虫的效力 (Ghareeb 等人,2021)

  10. 抗病毒活性:该化合物的衍生物已表现出对各种 DNA 和 RNA 病毒的显着抗病毒活性,表明在病毒学中具有潜在的治疗应用 (Gütschow 等人,1995)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, benzo[d][1,3]dioxole and 2-fluorobenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole", "2-Fluorobenzaldehyde", "3-Acetylpropionic acid", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform", "Acetone" ], "Reaction": [ "Step 1: Synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide", "a. Dissolve benzo[d][1,3]dioxole (1.0 g, 7.5 mmol) and 3-acetylpropionic acid (1.2 g, 9.0 mmol) in ethanol (20 mL) and add ammonium acetate (1.0 g, 12.5 mmol).", "b. Heat the mixture at reflux for 6 hours.", "c. Cool the mixture to room temperature and filter the solid product.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide as a white solid (1.5 g, 85%).", "Step 2: Synthesis of 2-Fluorobenzylidene-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide", "a. Dissolve N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide (1.0 g, 4.0 mmol) and 2-fluorobenzaldehyde (0.6 g, 4.0 mmol) in ethanol (20 mL).", "b. Add sodium borohydride (0.2 g, 5.0 mmol) to the mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with chloroform (3 x 20 mL).", "d. Wash the combined organic layers with water and dry over sodium sulfate.", "e. Concentrate the solution under reduced pressure and purify the product by column chromatography to obtain 2-Fluorobenzylidene-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide as a yellow solid (1.0 g, 70%).", "Step 3: Synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide", "a. Dissolve 2-Fluorobenzylidene-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide (0.5 g, 1.5 mmol) in acetone (10 mL).", "b. Add sodium hydroxide (0.2 g, 5.0 mmol) to the mixture and stir at room temperature for 2 hours.", "c. Acidify the reaction with hydrochloric acid (1 M) and extract the product with chloroform (3 x 20 mL).", "d. Wash the combined organic layers with water and dry over sodium sulfate.", "e. Concentrate the solution under reduced pressure and purify the product by column chromatography to obtain N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide as a white solid (0.3 g, 50%)." ] }

CAS 编号

1251543-58-4

分子式

C26H22FN3O5

分子量

475.476

IUPAC 名称

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C26H22FN3O5/c27-20-7-3-1-5-18(20)15-30-21-8-4-2-6-19(21)25(32)29(26(30)33)12-11-24(31)28-14-17-9-10-22-23(13-17)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31)

InChI 键

VZOWNPACKAVEBK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。